molecular formula C16H16N2O4 B3003136 N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide CAS No. 349084-34-0

N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide

Cat. No.: B3003136
CAS No.: 349084-34-0
M. Wt: 300.314
InChI Key: HUILELUNXGJTGV-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide is an organic compound characterized by the presence of a benzamide core substituted with methoxy and nitro groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide typically involves the reaction of 2-methoxy-4-nitroaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl groups on the benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Reduction: N-(2-amino-4-methoxyphenyl)-3,4-dimethylbenzamide.

    Substitution: N-(2-methoxy-4-substituted-phenyl)-3,4-dimethylbenzamide.

    Oxidation: N-(2-methoxy-4-nitrophenyl)-3,4-dicarboxybenzamide.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro and methoxy groups can influence the compound’s electronic properties, affecting its interaction with biological targets. For example, the nitro group can participate in hydrogen bonding or electrostatic interactions, while the methoxy group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-4-nitrophenyl)-2-phenoxybutanamide
  • 3-chloro-N-(2-methoxy-4-nitrophenyl)benzamide
  • (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate

Uniqueness

N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties. This uniqueness can result in different reactivity and interaction profiles compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-10-4-5-12(8-11(10)2)16(19)17-14-7-6-13(18(20)21)9-15(14)22-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUILELUNXGJTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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